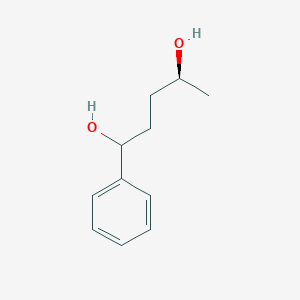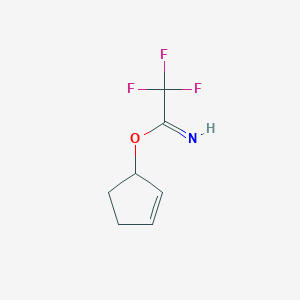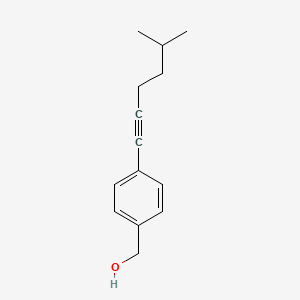
Benzenemethanol, 4-(5-methyl-1-hexynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-(5-methyl-1-hexynyl)- is an organic compound with the molecular formula C14H18O. It is characterized by the presence of a benzene ring substituted with a methanol group and a 5-methyl-1-hexynyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(5-methyl-1-hexynyl)- typically involves the alkylation of benzyl alcohol derivatives with appropriate alkynyl halides. One common method includes the reaction of 4-bromobenzyl alcohol with 5-methyl-1-hexyne in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for Benzenemethanol, 4-(5-methyl-1-hexynyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, 4-(5-methyl-1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the 5-methyl-1-hexynyl group can be reduced to a double or single bond.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-(5-methyl-1-hexenyl)benzenemethanol, 4-(5-methylhexyl)benzenemethanol.
Substitution: Nitrobenzenemethanol, sulfonylbenzenemethanol, halogenated benzenemethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, 4-(5-methyl-1-hexynyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4-(5-methyl-1-hexynyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenemethanol, 4-methyl-
- Benzenemethanol, α-methyl-
- Benzenemethanol, 4-(1-methylethyl)-
Uniqueness
Benzenemethanol, 4-(5-methyl-1-hexynyl)- is unique due to the presence of the 5-methyl-1-hexynyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzenemethanol derivatives and contributes to its specific reactivity and applications .
Eigenschaften
CAS-Nummer |
830329-16-3 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
[4-(5-methylhex-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C14H18O/c1-12(2)5-3-4-6-13-7-9-14(11-15)10-8-13/h7-10,12,15H,3,5,11H2,1-2H3 |
InChI-Schlüssel |
NFAIUTDXLLMBTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC#CC1=CC=C(C=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



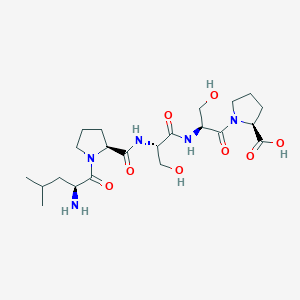
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
![2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213418.png)
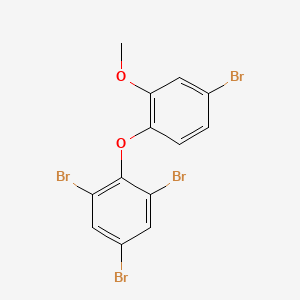
silane](/img/structure/B14213431.png)
![Glycylglycyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14213434.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
![1,3-Bis(3,4'-dihexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14213459.png)

![2-[(2-Methyl-4-phenylbutan-2-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14213466.png)
![2-[1-(6-Acetylpyridin-2-yl)ethylidene]-N-phenylhydrazine-1-carboxamide](/img/structure/B14213478.png)
